N-(3,4-dichlorophenyl)malonamate
Description
N-(3,4-Dichlorophenyl)malonamate is a malonamic acid derivative synthesized via the enzymatic reaction catalyzed by EC 2.3.1.114 (malonyl-CoA:3,4-dichloroaniline N-malonyltransferase). This enzyme transfers a malonyl group from malonyl-CoA to 3,4-dichloroaniline, yielding CoA and this compound . The compound’s structure features a malonamate backbone linked to a 3,4-dichlorophenyl group, which is critical for its biochemical interactions. It is implicated in pesticide metabolism and enzymatic pathways, though its specific applications are less documented compared to analogs like propanil or linuron metabolites.
Properties
Molecular Formula |
C9H6Cl2NO3- |
|---|---|
Molecular Weight |
247.05 g/mol |
IUPAC Name |
3-(3,4-dichloroanilino)-3-oxopropanoate |
InChI |
InChI=1S/C9H7Cl2NO3/c10-6-2-1-5(3-7(6)11)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)/p-1 |
InChI Key |
JEFJREKVJYACNK-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1NC(=O)CC(=O)[O-])Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC(=O)[O-])Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Dichlorophenyl-Substituted Amides and Ureas
N-(3,4-Dichlorophenyl) Propanamide (Propanil)
- Structure : Propanil substitutes the malonamate group with a propanamide chain.
- Application : A widely used herbicide targeting grasses and broadleaf weeds.
- Key Difference : The propanamide moiety enhances lipophilicity, improving membrane permeability compared to the polar malonamate group in N-(3,4-dichlorophenyl)malonamate .
Linuron Metabolites
Linuron degradation produces analogs like N-(3,4-dichlorophenyl)-N´-methylurea and N-(3,4-dichlorophenyl)urea .
- Activity : Urea derivatives act as herbicide metabolites but exhibit lower bioactivity than parent compounds.
N-(3,5-Dichlorophenyl) Derivatives (e.g., Iprodione Metabolite)
Heterocyclic Dichlorophenyl Derivatives
Compounds like N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine (38% yield) and N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]thieno[2,3-d]pyrimidin-4-amine (27% yield) demonstrate the integration of dichlorophenyl groups into complex heterocycles .
- Synthetic Challenges : Lower yields (27–84%) reflect steric and electronic hurdles in coupling dichlorophenyl groups to rigid heterocyclic cores.
MAO-B Inhibitors with 3,4-Dichlorophenyl Moieties
Indole-based inhibitors (e.g., thiourea-linked 3,4-dichlorophenyl derivatives) show >100-fold selectivity for MAO-B over MAO-A .
- Key Advantage : The 3,4-dichlorophenyl group enhances hydrophobic interactions within the MAO-B active site, outperforming alkyl substituents.
- Contrast with Malonamate : Unlike malonamate’s enzymatic substrate role, these inhibitors block catalytic activity via competitive binding.
Polymer Precursors: 3-Chloro-N-phenyl-phthalimide
- Functional Difference : The phthalimide core enables thermal stability in polymers, contrasting with malonamate’s metabolic or catalytic roles.
Data Table: Key Structural and Functional Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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